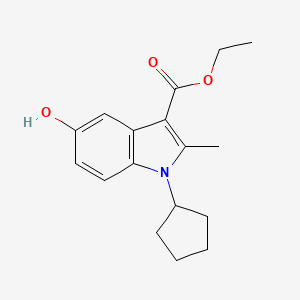

ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

描述

Ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a substituted indole derivative characterized by a cyclopentyl group at position 1, a hydroxyl group at position 5, a methyl group at position 2, and an ethyl ester at position 3. The indole core provides a planar aromatic system, while the substituents modulate electronic, steric, and solubility properties. The hydroxyl group at position 5 enables hydrogen bonding, which may influence crystallization and biological interactions . This compound’s molecular formula is C17H21NO3 (calculated based on structural analogs), with a molecular weight of 287.36 g/mol.

属性

IUPAC Name |

ethyl 1-cyclopentyl-5-hydroxy-2-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-3-21-17(20)16-11(2)18(12-6-4-5-7-12)15-9-8-13(19)10-14(15)16/h8-10,12,19H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXMCVJJILJXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has shown significant anti-inflammatory effects by inhibiting 5-lipoxygenase. This inhibition leads to reduced leukotriene production, which can alleviate conditions such as asthma and arthritis.

2. Anticancer Activity

Research indicates that indole derivatives can modulate various signaling pathways involved in cancer cell proliferation. This compound may inhibit enzymes linked to tumor growth and metastasis, making it a candidate for further investigation in cancer therapeutics .

3. Antioxidant Effects

The compound's ability to scavenge free radicals suggests potential use as an antioxidant. This property is beneficial in preventing oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders .

Pharmacological Insights

Mechanism of Action

The mechanism by which this compound exerts its biological effects primarily involves its interaction with various receptors and enzymes within biological systems. The compound has been shown to modulate inflammatory responses and may exhibit protective effects against cellular damage caused by oxidative stress .

Case Studies

Case Study 1: Inhibition of Leukotriene Synthesis

A study demonstrated that this compound effectively inhibited leukotriene synthesis in vitro. The results indicated a dose-dependent decrease in leukotriene levels when treated with the compound, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects against several cancer types. The compound was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential with minimal side effects .

作用机制

The mechanism by which ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate exerts its effects depends on its specific derivatives and applications. Generally, indole derivatives interact with biological targets such as enzymes, receptors, and ion channels. The exact molecular targets and pathways involved would vary based on the specific biological or medical context in which the compound is used.

相似化合物的比较

Structural and Electronic Differences

- Cycloalkyl vs. Aryl Substituents: The cyclopentyl group in the target compound offers moderate lipophilicity compared to the smaller cyclopropyl group in , which may increase metabolic stability due to reduced ring strain.

- Ester Position : The ethyl ester at position 3 (target compound) vs. position 2 (as in ) affects electronic distribution. Position 3 esters may better stabilize the indole π-system through conjugation.

- Functional Groups: The hydroxyl group (target) vs. amino () or acetoxy () groups modifies hydrogen-bonding capacity. Hydroxyl groups are stronger H-bond donors than amino groups, influencing crystal packing and solubility .

生物活性

Ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family, characterized by its unique structure and biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclopentyl group at the 1-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position of the indole ring, along with an ethyl carboxylate group at the 3-position. This unique arrangement contributes to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₇H₂₁NO₃ |

| IUPAC Name | Ethyl 1-cyclopentyl-5-hydroxy-2-methylindole-3-carboxylate |

| CAS Number | 704873-85-8 |

| SMILES | CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)C(=C)C(=O)O |

The primary target of this compound is 5-lipoxygenase (5-LO) , an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. The compound acts as an inhibitor of this enzyme, leading to decreased production of leukotrienes and potentially reducing inflammation.

Biochemical Pathways

The inhibition of 5-LO affects several biochemical pathways:

- Leukotriene Synthesis Pathway: By blocking 5-LO, the compound reduces leukotriene levels, which are implicated in various inflammatory diseases.

Anti-inflammatory Effects

Studies have shown that this compound exhibits significant anti-inflammatory properties. It has been observed to inhibit allergen-induced lung inflammation in animal models. This suggests potential applications in treating respiratory conditions such as asthma.

Antitumor Activity

Research indicates that this compound may also possess antitumor properties. In vitro studies have demonstrated that it can reduce the viability of cancer cell lines, including aggressive types like MDA-MB-231 (a triple-negative breast cancer cell line). The compound's ability to interfere with cell cycle-related proteins further supports its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies:

- In Vivo Studies:

- Inflammation Models:

Comparative Analysis with Similar Compounds

This compound can be compared with other indole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-hydroxy-2-methylindole-3-carboxylate | Lacks cyclopentyl group | Reduced anti-inflammatory effects |

| Ethyl 1-cyclopentyl-2-methylindole-3-carboxylate | Lacks hydroxyl group at position 5 | Different pharmacological profile |

| Ethyl 1-cyclopentyl-5-hydroxyindole | Lacks methyl group at position 2 | Altered biological activity |

The presence of both the cyclopentyl and hydroxyl groups in ethyl 1-cyclopentyl-5-hydroxy-2-methylindole contributes to its distinct chemical reactivity and biological effects compared to similar compounds.

化学反应分析

Oxidation Reactions

The 5-hydroxy group and ethyl ester moiety are primary sites for oxidation:

-

5-Hydroxy group oxidation :

Reacts with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form a 5-keto derivative (ethyl 1-cyclopentyl-2-methyl-5-oxo-1H-indole-3-carboxylate) or further oxidized to a carboxylic acid .

Conditions : Acidic or neutral media, temperatures of 60–80°C. -

Ester group oxidation :

The ethyl ester can undergo oxidative cleavage under strong conditions (e.g., CrO₃/H₂SO₄) to yield 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Hydroxyl oxidation | KMnO₄, CrO₃ | 60–80°C, acidic | 5-keto or 5-carboxylic acid derivatives |

| Ester oxidation | CrO₃/H₂SO₄ | Room temperature | 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid |

Reduction Reactions

The ester and indole ring are susceptible to reduction:

-

Ester reduction :

Lithium aluminum hydride (LiAlH₄) reduces the ethyl ester to a primary alcohol (1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-methanol). -

Ring reduction :

Catalytic hydrogenation (H₂/Pd-C) partially reduces the indole ring to a tetrahydroindole derivative, altering its aromaticity .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ester reduction | LiAlH₄ | Anhydrous ether, 0°C | 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-methanol |

| Ring hydrogenation | H₂/Pd-C | 1–3 atm, 25°C | Tetrahydroindole derivative |

Substitution Reactions

Electrophilic substitution occurs at the indole ring’s 4- and 6-positions due to the electron-donating hydroxyl group:

-

Nitration :

Nitric acid (HNO₃) in sulfuric acid introduces a nitro group at position 4 or 6. -

Halogenation :

Bromine (Br₂) or chlorine (Cl₂) in acetic acid yields 4-bromo or 6-chloro derivatives .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 4-nitro or 6-nitro substituted indole |

| Bromination | Br₂/CH₃COOH | Room temperature | 4-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis :

Concentrated HCl (6M) at reflux converts the ester to the carboxylic acid. -

Basic hydrolysis :

NaOH/EtOH yields the sodium salt of the carboxylic acid, which is acidified to the free acid .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M) | Reflux, 12 hours | 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid |

| Basic hydrolysis | NaOH/EtOH | Reflux, 8 hours | Sodium salt of the carboxylic acid |

Cyclopentyl Group Functionalization

The cyclopentyl substituent undergoes ring-opening or functionalization:

-

Oxidative ring-opening :

Ozone (O₃) cleaves the cyclopentyl ring to form a diketone intermediate. -

Sulfonation :

Fuming sulfuric acid introduces sulfonic acid groups at the cyclopentyl ring’s α-position.

Ultrasound-Assisted Reactions

Modern synthetic approaches utilize ultrasound irradiation for efficiency:

-

Enamine synthesis :

Ethyl acetoacetate reacts with primary amines under ultrasound with acetic acid catalysis to form enamines, which are subsequently cyclized with quinones (e.g., benzoquinone) in the presence of CaI₂ .

Key Research Findings

-

The compound’s 5-hydroxy group is critical for hydrogen-bonding interactions in biological systems, influencing its antioxidant and anti-inflammatory activity .

-

Ultrasound-assisted synthesis reduces reaction times by 50% compared to traditional methods .

-

Electrophilic substitution at position 4 is favored due to steric and electronic effects from the cyclopentyl group.

常见问题

Basic Research Questions

Q. What safety protocols are recommended for handling ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate in laboratory settings?

- Use NIOSH/CEN-approved respirators (e.g., P95 filters or ABEK-P2 cartridges) and full-face shields for eye protection . Inspect gloves prior to use and follow proper removal techniques to avoid skin contact. Ensure engineering controls (e.g., fume hoods) and hygiene practices (handwashing post-handling) are implemented .

Q. What is a standard synthetic route for this compound?

- A common method involves refluxing precursors (e.g., substituted hydrazines and ketones) in acetic acid, followed by cooling, filtration, and recrystallization from ethanol/water mixtures. For example, similar indole derivatives are synthesized via cyclization reactions under acidic conditions .

Q. How can researchers determine the physical/chemical properties of this compound given limited published data?

- Employ differential scanning calorimetry (DSC) for melting point analysis and HPLC/GC-MS for purity assessment. Computational tools (e.g., COSMO-RS) can predict properties like logP or solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Systematically vary catalysts (e.g., Lewis acids), solvent polarity (DMF vs. ethanol), and temperature (80–120°C). Monitor progress via TLC and isolate intermediates to identify rate-limiting steps .

Q. What analytical techniques are most effective for characterizing structural isomers or impurities in this compound?

- Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (e.g., HSQC, HMBC) to resolve substituent positions. Compare experimental IR spectra with computational predictions to identify functional groups .

Q. How can researchers investigate the biological activity of this compound against specific targets?

- Conduct in vitro assays (e.g., enzyme inhibition or receptor binding studies) using purified proteins. For mechanistic insights, perform molecular docking simulations with crystal structures of target proteins (e.g., kinases or GPCRs) .

Q. How should contradictory data on stability or reactivity be addressed?

- Replicate experiments under controlled conditions (e.g., inert atmosphere, humidity control) to isolate variables. Cross-validate results using multiple techniques (e.g., accelerated stability testing via HPLC and X-ray crystallography) .

Methodological Considerations

- Synthesis Optimization : For multi-step syntheses, prioritize protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions during cyclopentyl substitution .

- Data Validation : Use orthogonal analytical methods (e.g., NMR coupled with LC-MS) to confirm compound identity and purity, especially when scaling up reactions .

- Biological Assays : Include positive/negative controls and dose-response curves to minimize false positives in activity screens .

Key Challenges and Solutions

- Limited Physicochemical Data : Collaborate with computational chemists to model properties like pKa or solubility, then validate experimentally .

- Stereochemical Complexity : Utilize chiral HPLC or X-ray crystallography to resolve enantiomers, particularly if biological activity is stereospecific .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。